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Mono(2Z-pentenyl) Phthalate-d4

Cat. No.: B1146703
CAS No.: 1795141-13-7
M. Wt: 238.27
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Description

Overview of Phthalate (B1215562) Ester Classes and Their Significance in Research

Phthalate esters can be broadly categorized based on their molecular weight, which influences their application and properties. nih.gov

Low-Molecular-Weight Phthalates: This group includes compounds like dimethyl phthalate (DMP) and diethyl phthalate (DEP). They are often found in products such as cosmetics and personal care items, where they can function as solvents or to help fragrances last longer. nih.gov

High-Molecular-Weight Phthalates: This category includes di-(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP). These are the primary plasticizers used in PVC and other polymers to impart flexibility. wikipedia.orgsapub.org

The extensive production and use of phthalates have resulted in their constant release into the environment, where they can be found in air, water, and soil. sapub.org This has prompted considerable research into their environmental fate, potential for human exposure, and the development of precise analytical methods for their detection. vulcanchem.comsapub.org Research has shown that humans are exposed to phthalates through various routes, including diet, inhalation, and dermal absorption. wikipedia.org Fatty foods are considered a major dietary source of these compounds. wikipedia.org

Rationale for Investigating Specific Monoester Phthalates

In the human body, phthalate diesters are metabolized into their corresponding monoesters. nih.govresearchgate.net For instance, di-(2-ethylhexyl) phthalate (DEHP) is metabolized to mono-(2-ethylhexyl) phthalate (MEHP). nih.govresearchgate.net These monoesters are often the primary biomarkers used to assess human exposure to phthalates. nih.gov

The investigation of specific monoester phthalates is crucial for several reasons:

Biological Activity: Some studies suggest that phthalate monoesters may have higher biological activity than their parent diester compounds. frontiersin.org Research has explored the interaction of monoesters with various biological pathways. frontiersin.orgacs.org

Biomonitoring: Measuring the concentration of monoesters in bodily fluids like urine is a key method for determining an individual's exposure to the parent phthalates. nih.govresearchgate.net However, the levels of some monoesters, like MEHP, have been found to be lower than anticipated in some studies, leading to research into other oxidative metabolites as potentially more sensitive biomarkers. nih.govresearchgate.net

Environmental Presence: While traditionally viewed as metabolites, recent studies have detected phthalate monoesters in environmental samples, such as house dust, at significant levels. acs.org This suggests that exposure can occur directly from the environment and not just through metabolic processes. acs.org For example, a study in South China found that monobutyl phthalate was the dominant monoester in house dust samples. acs.org

Role of Stable Isotope Labeling in Advanced Chemical Research (Deuterium Labeling)

Stable isotope labeling is a powerful technique used to trace the path of a substance through a chemical reaction or biological system. wikipedia.org In this method, one or more atoms in a molecule are replaced with a stable (non-radioactive) isotope of that element. wikipedia.org Common stable isotopes used in chemical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com

Deuterium labeling, the replacement of hydrogen with deuterium, is particularly valuable in analytical chemistry. symeres.comnih.gov Deuterium-labeled compounds, such as Mono(2Z-pentenyl) Phthalate-d4, have nearly identical chemical properties to their non-labeled counterparts. vulcanchem.com However, their increased mass allows them to be distinguished using mass spectrometry (MS). wikipedia.orgnih.gov

The primary applications of deuterium-labeled compounds in research include:

Internal Standards for Quantitative Analysis: In analytical chemistry, accurately measuring the concentration of a substance in a complex sample can be challenging due to matrix effects and variations in instrument performance. vulcanchem.comresearchgate.net Deuterium-labeled compounds are widely used as internal standards to correct for these issues. vulcanchem.commdpi.com A known amount of the labeled compound is added to the sample, and since it behaves almost identically to the analyte of interest during sample preparation and analysis, it allows for more accurate quantification. vulcanchem.com

Metabolic and Mechanistic Studies: The use of stable isotopes allows researchers to track the metabolic fate of compounds within an organism and to elucidate the mechanisms of chemical reactions. symeres.comnih.gov The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can provide insights into reaction mechanisms. symeres.com

Enhanced Analytical Specificity: The use of stable isotope-labeled compounds improves the specificity of analytical methods, which is beneficial in fields like metabolomics, environmental analysis, and food science. symeres.com

The synthesis of deuterium-labeled compounds can be achieved by using isotope-containing starting materials or through hydrogen/deuterium exchange reactions. symeres.com For instance, an efficient method for synthesizing deuterium-labeled phthalate esters using o-xylene-D10 as a starting material has been described. nih.gov

Properties

CAS No.

1795141-13-7

Molecular Formula

C₁₃H₁₀D₄O₄

Molecular Weight

238.27

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid 1-(2Z-Penten-1-yl) Ester; 

Origin of Product

United States

Chemical Synthesis and Precursor Chemistry

Synthetic Routes to Di(2Z-pentenyl) Phthalate (B1215562) Precursors

The synthesis of phthalate diesters is typically achieved through the esterification of phthalic anhydride (B1165640) with an appropriate alcohol. wikipedia.orggoogle.com In the case of Di(2Z-pentenyl) Phthalate, the reaction involves phthalic anhydride and (Z)-pent-2-en-1-ol. nih.govnih.gov This reaction is generally catalyzed by a strong acid, such as sulfuric acid, and often performed in a solvent that allows for the removal of water to drive the reaction to completion. google.comyoutube.com

The process can be summarized in two main stages:

Monoester Formation: Phthalic anhydride reacts with one equivalent of the alcohol to open the anhydride ring, forming the monoester, Mono(2Z-pentenyl) Phthalate. wikipedia.orgresearchgate.net

Diester Formation: The second esterification of the remaining carboxylic acid group is more challenging and requires the removal of water, often via azeotropic distillation. wikipedia.orggoogle.com

The reaction is typically conducted at elevated temperatures to facilitate the conversion to the diester. mdpi.com The use of a slight excess of the alcohol can help ensure the complete conversion of the phthalic anhydride. google.com

ReactantsCatalystKey ConditionsProduct
Phthalic AnhydrideSulfuric AcidElevated temperature, removal of waterDi(2Z-pentenyl) Phthalate
(Z)-pent-2-en-1-ol

Targeted Synthesis of Mono(2Z-pentenyl) Phthalate

Achieving the monoester as the primary product requires modifying the conditions to favor the first step of the esterification process while disfavoring the second. There are two primary strategies for this:

Stoichiometric Control: By using a 1:1 molar ratio of phthalic anhydride to (Z)-pent-2-en-1-ol, the reaction can be controlled to predominantly yield the monoester. wikipedia.org The initial ring-opening reaction is generally facile and can occur without a catalyst, whereas the subsequent formation of the diester is slower and requires more forcing conditions. researchgate.net

Controlled Hydrolysis: An alternative, though less direct, route is the partial hydrolysis of the diester, Di(2Z-pentenyl) Phthalate. This involves carefully controlled reaction conditions with a limited amount of water and a base or acid catalyst to cleave one of the ester linkages.

The direct reaction of the anhydride and alcohol in equimolar amounts is the more common and atom-economical approach. organic-chemistry.org

Methodologies for Deuterium (B1214612) Incorporation and Isotopic Labeling (e.g., -d4 specific synthesis)

The "-d4" designation in Mono(2Z-pentenyl) Phthalate-d4 specifies the replacement of the four hydrogen atoms on the aromatic ring with deuterium atoms. This requires the use of a deuterated starting material. The most direct synthetic route involves the esterification of Phthalic Anhydride-d4.

The synthesis begins with commercially available or specially prepared Phthalic Anhydride-d4. eurisotop.com This isotopically labeled precursor is then reacted with (Z)-pent-2-en-1-ol under controlled conditions, similar to those described for the non-labeled monoester synthesis, to yield the final deuterated product. youtube.comyoutube.com

Reaction Scheme: Phthalic Anhydride-d4 + (Z)-pent-2-en-1-ol → this compound

This method ensures that the deuterium atoms are located specifically on the phthalate ring structure and are not exchangeable under typical conditions.

Ensuring high isotopic enrichment and chemical purity is critical for applications of deuterated standards, such as in mass spectrometry-based quantitative analysis. rsc.orgrsc.org

Isotopic Enrichment: The isotopic enrichment of the final product is primarily determined by the enrichment of the deuterated starting material, Phthalic Anhydride-d4. Using a precursor with a high percentage of deuterium (e.g., 98% or greater) is the most critical factor. eurisotop.com Isotopic enrichment is distinct from species abundance; for example, a D4-labeled compound with 98% enrichment will contain a certain percentage of D4, D3, D2, etc., species, which can be calculated. isotope.com

Purity Assessment: Both chemical and isotopic purity must be assessed.

Chemical Purity: This is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods separate the target compound from any unreacted starting materials or byproducts.

Isotopic Purity/Enrichment: High-resolution mass spectrometry (HRMS) is the primary tool for evaluating isotopic purity. rsc.orgnih.gov By analyzing the mass spectrum, the relative abundance of the desired deuterated molecule (the d4 isotopologue) compared to partially deuterated (d1, d2, d3) or non-deuterated (d0) versions can be precisely calculated. rsc.orgnih.gov This analysis confirms the successful incorporation of deuterium and quantifies the level of enrichment. researchgate.net

Analysis TypeTechniquePurpose
Chemical PurityHPLC, GCTo separate and quantify the target compound relative to chemical impurities.
Isotopic PurityHRMSTo determine the distribution of isotopologues (d0 to d4) and calculate the isotopic enrichment. rsc.org
Structural IntegrityNMR SpectroscopyTo confirm the position of the deuterium labels and the overall molecular structure. rsc.org

Beyond simple identification, advanced analytical techniques are used to confirm the detailed structure and verify the isotopic labeling of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the site of deuteration.

¹H NMR (Proton NMR): A proton NMR spectrum of a successfully synthesized d4-phthalate would show a significant reduction or complete absence of signals in the aromatic region (typically 7.5-8.0 ppm for phthalates). chemicalbook.comchemicalbook.comchemicalbook.com The presence of only the signals corresponding to the (2Z-pentenyl) chain would confirm that the deuterium labeling on the aromatic ring was successful. wikipedia.org

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal in the aromatic region, directly observing the incorporated deuterium atoms and confirming their chemical environment.

¹³C NMR (Carbon-13 NMR): The signals for the deuterated carbons in the aromatic ring would exhibit coupling to deuterium (C-D coupling), often appearing as multiplets, and would be broadened compared to their protonated counterparts. This provides further evidence of the location of the isotopic labels.

Mass Spectrometry (MS): High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition and isotopic enrichment.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak that is 4 mass units higher than the non-deuterated analogue, corresponding to the replacement of four ¹H atoms with four ²H atoms. spectroscopyonline.com

Isotopic Pattern Analysis: HRMS allows for the resolution of the isotopic cluster of the molecular ion. nih.gov The precise measurement of the relative intensities of the M, M+1, M+2, etc., peaks can be used to confirm the elemental formula and the distribution of deuterated species, which in turn verifies the isotopic enrichment. rsc.orgnih.gov

Environmental Dynamics and Biogeochemical Transformations

Occurrence and Distribution of Phthalate (B1215562) Esters in Environmental Matrices

The pervasive use of phthalates in consumer and industrial products has resulted in their detection across a multitude of environmental settings.

Phthalate esters are frequently detected in aquatic environments, with concentrations varying based on proximity to industrial and municipal sources. nih.govnih.gov Discharges from wastewater treatment plants are a primary pathway for PAEs entering rivers, lakes, and oceans. nih.gov Studies have reported the presence of several common phthalates in aquatic systems, with concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.gove3s-conferences.org

For instance, in the U-Tapao Canal in Southern Thailand, di-n-butyl phthalate (DBP), di(2-ethylhexyl) phthalate (DEHP), and diisononyl phthalate (DiNP) were the detected PAEs. nih.gov In South African rivers and harbors, dimethyl phthalate (DMP), diethyl phthalate (DEP), DBP, and DEHP were found, with DEHP being the most predominant. scispace.com The concentrations of these compounds can vary significantly, as highlighted in the table below.

Interactive Data Table: Concentration of Phthalate Esters in Various Aquatic Systems

Phthalate EsterFreshwater Concentration RangeMarine Water Concentration RangeWastewater Effluent Concentration RangeReference
Dimethyl Phthalate (DMP)0.3 µg/L0.03 µg/LNot Specified scispace.com
Diethyl Phthalate (DEP)Not SpecifiedNot SpecifiedNot Specified scispace.com
Di-n-butyl Phthalate (DBP)Up to 90.4 µg/L (for DEHP)Not SpecifiedDetected nih.govscispace.com
Di(2-ethylhexyl) Phthalate (DEHP)Up to 90.5 µg/LUp to 2306.8 µg/LDetected nih.govscispace.com
Diisononyl Phthalate (DiNP)Not SpecifiedNot SpecifiedDetected nih.gov

Biodegradation is a significant process affecting the fate of phthalates in aquatic environments, although it can be slow, especially for higher molecular weight compounds. oup.com

Soil and sediment act as major sinks for hydrophobic organic pollutants like phthalate esters. mdpi.com Contamination of terrestrial systems occurs through various pathways, including the application of sewage sludge as fertilizer, irrigation with contaminated water, and the breakdown of plastic waste, such as agricultural mulch films. mdpi.combohrium.comtci-thaijo.org

In a study of coastal areas in South China, 15 different PAEs were detected in all soil samples, with total concentrations ranging from 0.445 to 4.473 mg/kg. mdpi.com The most frequently detected PAEs included DEHP, DBP, diisobutyl phthalate (DiBP), DEP, and DMP. mdpi.com Agricultural soils with long-term plastic film mulching have shown a significant increase in PAE content over time. mdpi.com For example, the DEHP content in maize field soils increased from 134.03 to 406.79 µg/kg over 20 years of mulching. mdpi.com

Interactive Data Table: Concentration of Phthalate Esters in Terrestrial Systems

Phthalate EsterSoil Concentration Range (mg/kg)Sediment Concentration RangeKey FindingsReference
Total PAEs0.445 - 4.473Not SpecifiedUbiquitous contamination in coastal soils. mdpi.com
DEHP, DBP, DiBP, DEP, DMPNot SpecifiedDetectedHigh detection frequency in agricultural soils. mdpi.com
DEHP0.134 - 0.407Not SpecifiedContent increases with years of plastic mulching. mdpi.com
DnBPNot SpecifiedNot SpecifiedContent increases significantly with mulching years. mdpi.com

Phthalate esters can be released into the atmosphere and undergo long-range transport, leading to their presence in remote areas like the Arctic. nih.govresearchgate.net Atmospheric deposition is a significant pathway for the contamination of remote aquatic and terrestrial ecosystems. nih.gov

A study in the Arctic found that the concentration of six common phthalates in the atmospheric gas phase ranged from 1110 to 3090 pg/m³. nih.gov The estimated net atmospheric deposition of DEHP into the Norwegian Sea, Greenland Sea, and the Arctic was 5, 30, and 190 tons per year, respectively. nih.gov In the South China Sea, the total concentration of seven PAEs in the air ranged from 2.84 to 24.3 ng/m³. acs.org The estimated half-lives of PAEs in the atmosphere due to hydroxyl radical attack vary, with DEHP, BBP, and DnBP degrading more rapidly than the more persistent DEP and DMP. acs.org

Environmental Fate Processes and Pathways

The environmental fate of phthalates is governed by several physical and chemical processes that determine their distribution and persistence in different environmental compartments. nih.gov

Sorption to soil and sediment particles is a key process influencing the mobility and bioavailability of phthalates. nih.govwur.nl The extent of sorption is largely influenced by the organic matter content of the soil, with higher organic matter leading to greater adsorption. bohrium.com The hydrophobicity of the phthalate ester also plays a crucial role; for example, DEHP, with its stronger hydrophobicity, exhibits a greater adsorption capacity to biochar than the less hydrophobic DBP. wur.nl

The sorption process can involve various mechanisms, including hydrophobic interactions and the formation of hydrogen bonds. nih.gov Phthalate esters can act as electron acceptors, which facilitates their sorption. nih.gov The pH of the surrounding medium can also affect sorption by influencing the surface charge of adsorbents like activated carbon. e3s-conferences.org

Since phthalates are not chemically bound to plastic polymers, they are prone to leaching into the surrounding environment. murdoch.edu.aunih.govresearchgate.net This migration from plastic products is a primary source of phthalate contamination in soil and water. murdoch.edu.aunih.gov The rate of leaching and subsequent degradation can be influenced by the plastic matrix itself, which can physically trap the PAEs and slow their release. bohrium.commurdoch.edu.au

Studies using 14C-labelled DBP and DEHP have shown that their incorporation into plastic films significantly decreases their degradation rate in soil compared to direct application. murdoch.edu.aunih.gov This suggests that the migration from the plastic matrix is a rate-limiting step for their bioavailability and breakdown. murdoch.edu.aunih.gov Once in the soil, the mobility of phthalates is influenced by their water solubility and octanol/water partition coefficients. mdpi.com Short-chain phthalates like DMP and DEP are more water-soluble and therefore more prone to leaching through the soil profile. mdpi.com

Photodegradation and Other Abiotic Transformation Processes

The abiotic transformation of phthalate esters, including Mono(2Z-pentenyl) Phthalate-d4, in the environment is primarily governed by hydrolysis and photolysis. sysu.edu.cn While biodegradation is the predominant degradation pathway in most environmental media, abiotic processes, particularly in the atmosphere and sunlit surface waters, play a significant role. researchgate.net

Hydrolysis: Phthalate esters are susceptible to hydrolysis, a chemical process where the ester bond is cleaved by reaction with water, yielding a monoester and an alcohol. This reaction can proceed in two steps, first forming the monoester, this compound, from a hypothetical diester precursor, and then further hydrolyzing to phthalic acid-d4 and 2Z-pentenol. The rate of hydrolysis for phthalate esters is generally slow under neutral pH conditions. However, the rate is significantly influenced by pH and temperature, with alkaline conditions accelerating the process by orders of magnitude compared to acidic or neutral conditions. sysu.edu.cn The structure of the ester, including the alkyl chain, can also affect the rate of hydrolysis. kaydiandesign.com

Photodegradation (Photolysis): Photodegradation involves the breakdown of a compound by light energy. Phthalate esters can undergo both direct and indirect photolysis. nih.gov

Direct Photolysis: This process involves the direct absorption of photons by the phthalate molecule, leading to its excitation and subsequent transformation. However, for many phthalate esters, direct photolysis in aqueous environments is a relatively slow process. researchgate.net

Indirect Photolysis: This is often the more significant photodegradation pathway for phthalates in the environment. nih.gov It involves photosensitizers, such as humic and fulvic acids, which are common components of natural waters. These substances absorb sunlight and generate reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govnih.gov These highly reactive species can then attack the phthalate ester molecule, initiating its degradation. The aromatic ring and the alkyl side chain are both susceptible to attack by hydroxyl radicals. researchgate.net In the atmosphere, photodegradation via hydroxyl radical attack is expected to be the dominant degradation pathway, with estimated half-lives of about one day for many phthalate esters. researchgate.net

The presence of a double bond in the pentenyl group of this compound could make it particularly susceptible to oxidation by ROS generated during indirect photolysis. The photodegradation rates and mechanisms are also influenced by the environmental matrix, with different pathways observed in aqueous phases versus organic phases or on surfaces. researchgate.net For instance, the presence of titanium dioxide (TiO₂) can act as a photocatalyst, significantly enhancing the degradation of phthalate esters under UV irradiation. nih.gov

Abiotic Process Description Key Factors Influencing Rate Typical Intermediates/Products
Hydrolysis Cleavage of the ester bond by water.pH (faster in alkaline conditions), Temperature.Phthalic acid-d4, 2Z-pentenol.
Direct Photolysis Direct absorption of light leading to degradation.Wavelength and intensity of light.Various photoproducts.
Indirect Photolysis Degradation by reactive species generated by photosensitizers.Concentration of photosensitizers (e.g., humic acids), presence of reactive oxygen species (e.g., •OH).Hydroxylated and oxidized derivatives.

Microbial Biotransformation and Biodegradation Pathways

Microbial degradation is a crucial process for the removal of phthalate esters from the environment and is generally considered more effective than abiotic degradation. d-nb.info A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade phthalate esters under both aerobic and anaerobic conditions. researchgate.netd-nb.info The initial step in the biodegradation of phthalate diesters is the hydrolysis of one of the ester bonds by esterases or lipases to form the corresponding monoester, in this case, this compound, and an alcohol. nih.govd-nb.info This monoester is then further hydrolyzed to phthalic acid and the corresponding alcohol. nih.gov

Aerobic Degradation Mechanisms

Under aerobic conditions, the biodegradation of this compound proceeds through a series of enzymatic reactions. Following the initial hydrolysis to phthalic acid-d4 and 2Z-pentenol, both molecules are further metabolized.

The aerobic degradation of phthalic acid is well-documented. The pathway is initiated by the action of a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. nih.govnih.gov This is followed by a dehydrogenase-catalyzed reaction to re-aromatize the ring, yielding a dihydroxyphthalate intermediate. A subsequent decarboxylation step leads to the formation of protocatechuate (3,4-dihydroxybenzoic acid). nih.govresearchgate.net Protocatechuate is a key central intermediate that can be further degraded through either ortho- or meta-ring cleavage pathways, ultimately leading to intermediates of central metabolism, such as acetyl-CoA and succinate, which can be used for cell growth and energy production. nih.gov

The 2Z-pentenol released during hydrolysis would likely be oxidized to the corresponding aldehyde and then to the carboxylic acid, which can then enter central metabolic pathways such as beta-oxidation.

Numerous bacterial genera have been identified as capable of aerobically degrading phthalate esters, including Rhodococcus, Bacillus, Sphingomonas, Corynebacterium, Pseudomonas, and Micrococcus. sysu.edu.cnnih.govresearchgate.netnih.gov Some bacteria, like certain Rhodococcus species, have demonstrated the ability to degrade a wide range of phthalate compounds with high efficiency. sysu.edu.cn

Bacterial Genus Degradation Capability Key Enzymes
RhodococcusBroad-spectrum PAE degradation. sysu.edu.cnEsterases, Dioxygenases.
PseudomonasDegradation of phthalate via the β-ketoadipate pathway. nih.govPhthalate dioxygenase, 4,5-dihydroxyphthalate decarboxylase.
MicrococcusHydrolysis of medium-chain mono/di-alkyl phthalate esters. d-nb.infoEsterases.
BacillusDegradation of various PAEs. sysu.edu.cnEsterases.

Anaerobic Degradation Mechanisms

In the absence of oxygen, the microbial degradation of phthalate esters follows a distinctly different pathway. The initial hydrolysis to phthalic acid-d4 and 2Z-pentenol is similar to the aerobic process. kaydiandesign.com However, the subsequent anaerobic degradation of the phthalic acid-d4 aromatic ring does not involve dioxygenases. researchgate.net

Instead, the anaerobic pathway is initiated by the activation of phthalic acid to its coenzyme A (CoA) thioester, phthaloyl-CoA. nih.govresearchgate.net This activation can be catalyzed by a CoA ligase or a CoA transferase. researchgate.net The phthaloyl-CoA is then decarboxylated to benzoyl-CoA by the enzyme phthaloyl-CoA decarboxylase. nih.govresearchgate.net Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through pathways involving ring reduction and cleavage. d-nb.info

Microbial Community Dynamics in Phthalate Ester Degradation

The introduction of phthalate esters into an environment can significantly influence the structure and function of the indigenous microbial communities. researchgate.net The presence of phthalates can act as a selective pressure, leading to an enrichment of microorganisms capable of utilizing these compounds as a source of carbon and energy. researchgate.net

Studies have shown that in phthalate-contaminated soils, the relative abundance of certain bacterial genera known for their degradation capabilities, such as Rhodococcus and Sphingobium, can increase. sysu.edu.cn Conversely, high concentrations of some phthalates, like diethyl phthalate (DEP), have been observed to reduce the numbers of total culturable bacteria and specific groups like pseudomonads, potentially due to membrane disruption. researchgate.netusc.edu.au In contrast, other phthalates like di(2-ethylhexyl) phthalate (DEHP) may have little to no effect on the microbial community structure even at high concentrations. researchgate.netusc.edu.au

Biochemical Transformations and Metabolic Pathways

General Principles of Phthalate (B1215562) Ester Biotransformation

The metabolism of phthalate esters follows a consistent and predictable pattern across various biological systems. The initial and most crucial step is the hydrolysis of one of the ester linkages, followed by a series of oxidative reactions that further modify the molecule.

Ester Hydrolysis to Monoester Formation

The primary and obligatory step in the biotransformation of phthalate diesters is the hydrolysis of one of the ester bonds, leading to the formation of the corresponding monoester and alcohol. mdpi.comnih.gov In the case of a hypothetical parent diester of Mono(2Z-pentenyl) Phthalate-d4, this enzymatic cleavage would yield this compound and the corresponding alcohol. This initial transformation is significant because the resulting monoester metabolites are often considered to be the more biologically active and toxic species compared to the parent diester. mdpi.com

This hydrolysis is a rapid and efficient process that can occur in various tissues, with the intestinal tract and the liver being major sites of this metabolic activity. nih.gov The rate of hydrolysis can be influenced by the chemical structure of the phthalate ester, particularly the length and branching of the alkyl side chains. researchgate.net

Oxidative Metabolisms (e.g., ω- and ω-1 oxidation, β-oxidation)

Following the formation of the monoester, further metabolic changes occur, primarily through oxidative pathways, to increase the polarity of the molecule for excretion. nih.govnih.gov These oxidative modifications predominantly target the alkyl side chain of the monoester.

ω- and ω-1 Oxidation: Two common oxidative pathways are ω-oxidation and (ω-1)-oxidation. wikipedia.org ω-oxidation involves the oxidation of the terminal methyl group (the ω-carbon) of the alkyl chain to a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. wikipedia.org (ω-1)-oxidation targets the penultimate carbon atom (the ω-1 carbon), introducing a hydroxyl group to form a secondary alcohol, which can then be oxidized to a ketone. d-nb.info These reactions introduce polar functional groups, significantly enhancing the water solubility of the metabolites.

For this compound, the pentenyl chain would be the target for these oxidative attacks. The presence of the double bond in the pentenyl chain might also provide an additional site for metabolic modification, such as epoxidation.

β-Oxidation: Phthalate monoesters with longer alkyl chains can also undergo β-oxidation, a metabolic process typically associated with fatty acid breakdown. nih.govnih.gov This pathway involves the sequential removal of two-carbon units from the alkyl chain, further shortening it and increasing its polarity. researchgate.net The process of β-oxidation of the side chain of a phthalate monoester would generate metabolites with carboxyl groups at the end of progressively shorter side chains. acs.orgresearchgate.netfigshare.com

Enzymatic Systems Involved in Phthalate Metabolism

The biotransformation of phthalate esters is mediated by a variety of enzymes, with carboxylesterases and cytochrome P450 monooxygenases playing pivotal roles.

Role of Carboxylesterases

Carboxylesterases are the primary enzymes responsible for the initial hydrolysis of phthalate diesters to their monoester metabolites. mdpi.comnih.govepa.gov These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver, small intestine, and kidneys. epa.gov The catalytic activity of carboxylesterases is crucial for initiating the detoxification process of phthalates. nih.gov The efficiency of these enzymes can vary depending on the specific phthalate ester, with the structure of the alkyl side chain influencing the rate of hydrolysis. researchgate.net

Enzyme Class Function in Phthalate Metabolism Primary Location(s)
CarboxylesterasesHydrolysis of diester to monoesterLiver, Small Intestine, Kidneys
Cytochrome P450Oxidative metabolism of the monoester side chain (ω- and ω-1 oxidation)Liver
LipasesCan also contribute to ester hydrolysisPancreas, Intestine

Involvement of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is central to the oxidative metabolism of a vast array of xenobiotics, including phthalate monoesters. mdpi.comnih.govnih.gov These enzymes, located primarily in the liver, catalyze the ω- and (ω-1)-oxidation of the alkyl side chain of the monoester. mdpi.comnih.govresearchgate.net The introduction of hydroxyl groups by CYP enzymes is a critical step in increasing the polarity of the metabolites, preparing them for subsequent conjugation and excretion. jst.go.jp Different CYP isozymes may exhibit varying specificities for different phthalate monoesters.

Other Contributing Enzyme Systems

While carboxylesterases and cytochrome P450 enzymes are the main drivers of phthalate metabolism, other enzyme systems can also contribute. Lipases, particularly pancreatic lipase, have been shown to hydrolyze phthalate esters in the gastrointestinal tract. mdpi.com Additionally, once oxidative metabolism has introduced hydroxyl groups, these metabolites can undergo Phase II conjugation reactions. A key enzyme in this process is UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the hydroxylated metabolite, forming a highly water-soluble glucuronide conjugate that can be readily eliminated in the urine. mdpi.commdpi.com

Metabolic Profiles of Mono(2Z-pentenyl) Phthalate and its Subsequent Derivatives

Phthalate metabolism generally occurs in two phases. Phase I involves the hydrolysis of phthalate diesters into their corresponding monoesters by non-specific esterases and lipases in the intestine and other tissues. mdpi.comresearchsolutions.comresearchgate.net Since Mono(2Z-pentenyl) Phthalate is already a monoester, it would enter the metabolic cascade at a point where it is subject to further Phase I and subsequent Phase II reactions. mdpi.com

The pentenyl side chain of Mono(2Z-pentenyl) Phthalate is the primary site for further metabolic modification. This typically involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com These reactions can lead to the formation of several subsequent derivatives, including:

Hydroxylated metabolites: Oxidation can introduce hydroxyl (-OH) groups at various positions along the pentenyl chain.

Oxidized metabolites: Further oxidation of hydroxylated intermediates can form keto or aldehyde functionalities.

Carboxylated metabolites: The terminal methyl group of the pentenyl chain can be oxidized to a carboxylic acid (-COOH).

These oxidative processes increase the water solubility of the compound, facilitating its excretion. Following Phase I oxidation, these metabolites can undergo Phase II conjugation reactions, primarily glucuronidation, where UDP-glucuronosyl-transferase enzymes attach a glucuronic acid moiety to the molecule, further enhancing its hydrophilicity for elimination via urine. mdpi.com

Research on the parent compound, Di-n-pentyl phthalate (DPP), in rats has identified mono-n-pentenyl phthalate (MPeP) as one of its urinary metabolites, confirming that the formation of a pentenyl monoester is a known biotransformation pathway. nih.gov The same study identified several other oxidized metabolites of DPP, providing a model for the likely derivatives of Mono(2Z-pentenyl) Phthalate. nih.gov

Table 1: Urinary Metabolites Identified Following Administration of Di-n-pentyl Phthalate (DPP) in Rats This table provides data on the metabolites of DPP, the parent diester from which monoesters like Mono(2Z-pentenyl) Phthalate are derived.

Metabolite Abbreviation Median Concentration (μg/mL) in first 24h urine
Mono(4-hydroxypentyl) phthalate MHPP 993
Mono-n-pentyl phthalate MPP 222
Mono(4-carboxybutyl) phthalate MCBP 168
Mono(4-oxopentyl) phthalate MOPP 47
Phthalic acid PA 26
Mono-n-pentenyl phthalate MPeP 16
Mono(3-carboxypropyl) phthalate MCPP 9
Mono(2-carboxyethyl) phthalate MCEP 0.2

Data sourced from Silva et al. (2011). nih.gov

Comparative Metabolic Studies in In Vitro and Non-Human In Vivo Models

Due to the absence of specific research on Mono(2Z-pentenyl) Phthalate, this section reviews metabolic studies on structurally similar phthalate monoesters in various biological models. These studies provide critical insights into the potential metabolic fate and cellular interactions of Mono(2Z-pentenyl) Phthalate.

In vitro models using specific cell and tissue types are invaluable for elucidating the mechanisms of phthalate metabolism without the complexities of a whole-organism system.

Hepatic and Adipose Cell Models: Studies using human hepatocytes and white adipocytes have shown that phthalate monoesters, such as monoethylhexyl phthalate (MEHP), can significantly disrupt glucose and lipid metabolism. mdpi.com In hepatocytes, MEHP enhances lipid uptake and accumulation and upregulates genes involved in lipid biosynthesis. mdpi.com In adipocytes, MEHP was found to increase the formation of lipid droplets, indicating a role in promoting adipogenesis, partly through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). mdpi.comnih.gov These findings suggest that the liver and adipose tissue are key sites for the metabolism and biological activity of phthalate monoesters.

Testicular Cell Models: The testis is a primary target for phthalate toxicity. In vitro co-cultures of rat Sertoli, germ, and Leydig cells have demonstrated the capacity to metabolize phthalate diesters into their monoester metabolites. nih.gov The detection of these metabolites within the cell lysate and culture media confirms that testicular cells possess the necessary enzymatic machinery (lipases) for this initial activation step. nih.gov This is significant because the monoesters, not the parent diesters, are considered the primary testicular toxicants. nih.gov

Ovarian Cell Models: In contrast to testicular cells, cultured granulosa cells from mouse ovaries did not significantly contribute to the metabolism of a phthalate mixture into their monoester metabolites. biorxiv.org This suggests that the metabolic capacity of reproductive tissues can be cell-type specific and that other ovarian cells or tissues may be more metabolically active.

Table 2: Summary of Findings from In Vitro Metabolism Studies of Phthalate Monoesters

Cell/Tissue Model Phthalate Studied Key Metabolic Findings/Effects Reference
Human Hepatocytes (HepG2) MEHP, MCHP Enhanced lipid uptake and accumulation; upregulated lipid biosynthesis genes. mdpi.com
Human Adipocytes MEHP, MCHP Increased lipid droplet formation; activation of PPAR and AMPK signaling pathways. mdpi.com
Rat Testicular Co-Culture DBP, DEP, DEHP Metabolized parent diesters into monoester metabolites (MBP, MEP, MEHP). nih.gov
Mouse Granulosa Cells Phthalate Mixture Did not significantly contribute to the metabolism of parent phthalates into monoesters. biorxiv.org
Rat Hepatocyte Cultures MEHP Induced peroxisomal and microsomal enzyme activities, indicating metabolic activation. researchgate.net

In vivo animal models provide a comprehensive view of the absorption, distribution, metabolism, and excretion of compounds.

Rat Models: The rat is the most common model for studying phthalate toxicity and metabolism. A key study on the biotransformation of Di-n-pentyl phthalate (DPP) in adult female Sprague-Dawley rats provided a detailed profile of its urinary metabolites. nih.gov After a single oral dose, urine samples were collected and analyzed. The results showed extensive metabolism of DPP, with the primary monoester, mono-n-pentyl phthalate (MPP), being further oxidized into numerous metabolites. nih.gov

The most abundant metabolite was mono(4-hydroxypentyl) phthalate (MHPP), an ω-1 oxidation product, indicating that hydroxylation of the alkyl chain is a major metabolic pathway. nih.gov Notably, mono-n-pentenyl phthalate (MPeP) was also identified, confirming the in vivo formation of the unsaturated monoester relevant to this article. nih.gov These metabolites were also detected in serum, though at much lower concentrations than in urine. nih.gov

Fish Models: The zebrafish (Danio rerio) is an increasingly used model for toxicology studies. Research has shown that phthalates like dibutyl phthalate (DBP) can disrupt energy metabolism in the gills and induce hepatotoxicity in zebrafish. nih.gov Studies focusing on the active metabolite MEHP demonstrated that exposure can lead to increased mortality in embryos and disrupt glutathione (B108866) homeostasis, a key cellular antioxidant process. mdpi.com While many studies focus on the parent diesters, the observed effects are often attributed to their biotransformation into active monoesters within the organism, highlighting the metabolic capabilities of this aquatic model. nih.govmdpi.com

Table of Compounds Mentioned

Compound Name Abbreviation
This compound -
Di-n-pentyl phthalate DPP
Mono-n-pentyl phthalate MPP / MnPP
Mono-n-pentenyl phthalate MPeP
Mono(4-hydroxypentyl) phthalate MHPP
Mono(4-oxopentyl) phthalate MOPP
Mono(4-carboxybutyl) phthalate MCBP
Mono(3-carboxypropyl) phthalate MCPP
Mono(2-carboxyethyl) phthalate MCEP
Phthalic acid PA
Di(2-ethylhexyl) phthalate DEHP
Mono(2-ethylhexyl) phthalate MEHP
Dibutyl phthalate DBP
Monobutyl phthalate MBP
Diethyl phthalate DEP
Monoethyl phthalate MEP
Monocyclohexyl phthalate MCHP

Advanced Analytical Methodologies and Research Applications of Deuterated Variants

Sample Preparation and Extraction Techniques for Trace Analysis

The choice of sample preparation and extraction technique is paramount for achieving the low detection limits required for trace analysis of phthalate (B1215562) metabolites from complex environmental and biological samples. The primary goal is to isolate the target analytes from interfering matrix components while concentrating them to a level suitable for instrumental detection.

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While it has been used for phthalate analysis, it is often not the preferred method due to the potential for contamination from solvents and glassware. researchgate.net

Solid Phase Extraction (SPE) is a more widely used and often more efficient technique for cleaning up and concentrating phthalate metabolites from aqueous samples like urine or water. mdpi.comnih.gov This method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes are retained on the sorbent while the matrix components are washed away. The analytes are then eluted with a small volume of an appropriate solvent. mdpi.com C18 is a common sorbent used for this purpose. researchgate.net SPE offers several advantages over LLE, including higher enrichment factors, lower consumption of organic solvents, and easier automation. mdpi.com For instance, an on-line SPE coupled with liquid chromatography-tandem mass spectrometry (on-line SPE-HPLC-MS/MS) has been developed for the analysis of phthalate metabolites in human urine, achieving high recoveries (above 84.3%) and good precision. researchgate.net

Table 1: Comparison of LLE and SPE for Phthalate Analysis
ParameterLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
PrinciplePartitioning between two immiscible liquidsPartitioning between a solid sorbent and a liquid sample
AdvantagesSimple conceptHigh recovery, high enrichment, low solvent use, automation potential mdpi.comnih.gov
DisadvantagesLarge solvent volumes, potential for contamination, can be labor-intensive researchgate.netSorbent selection is critical, potential for column clogging
Common ApplicationGeneral extraction from aqueous samplesExtraction of phthalate metabolites from urine, water, and biological fluids researchgate.netmdpi.comnih.gov

Solid Phase Microextraction (SPME) is a solventless extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. dphen1.comnih.gov Analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injector of a chromatograph for thermal desorption and analysis. researchgate.net The choice of fiber coating is crucial for extraction efficiency. For phthalate esters, polyacrylate and polydimethylsiloxane-divinylbenzene (PDMS-DVB) fibers have been shown to be effective. nih.govnih.gov SPME is valued for its simplicity, minimal solvent use, and integration of extraction, concentration, and sample introduction into a single step. dphen1.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid microextraction technique based on a ternary solvent system. nih.govresearchgate.net In this method, a mixture of an extraction solvent (a water-immiscible organic solvent with high density) and a disperser solvent (a water-miscible organic solvent like acetonitrile (B52724) or acetone) is rapidly injected into the aqueous sample. nih.govtandfonline.com This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for extraction. researchgate.netnih.gov After centrifugation, the sedimented phase containing the concentrated analytes is collected for analysis. tandfonline.com DLLME is known for its speed, ease of operation, high enrichment factors, and low consumption of toxic solvents. nih.govresearchgate.netresearchgate.net

Table 2: Optimized Parameters in a DLLME Method for Phthalate Metabolites in Plasma tandfonline.com
ParameterOptimized Condition
Extraction SolventChlorobenzene
Extraction Solvent Volume10 µL
Disperser SolventAcetonitrile
Disperser Solvent Volume750 µL
Sample pH3.0
Extraction TimeNo significant effect

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become popular for the analysis of contaminants in complex matrices, particularly food and environmental samples. nih.govresearchgate.net The procedure typically involves two steps: an initial extraction and partitioning with an organic solvent (commonly acetonitrile) and salts (e.g., magnesium sulfate, sodium chloride), followed by a cleanup step using dispersive solid-phase extraction (d-SPE). nih.govrsc.org In the d-SPE step, an aliquot of the extract is mixed with a sorbent (such as primary secondary amine, PSA, or C18) to remove interfering matrix components like lipids and fatty acids. nih.govresearchgate.net The QuEChERS method has been successfully modified and applied for the determination of phthalates in challenging matrices like edible oils, breast milk, and mussels. nih.govrsc.orgresearchgate.net

Table 3: General Steps of the QuEChERS Method for Phthalate Analysis in Edible Oils nih.govnih.gov
StepProcedurePurpose
1. Sample Weighing & HydrationA small amount of sample (e.g., oil) is weighed. Water may be added.Prepare sample for extraction.
2. Extraction/PartitioningAcetonitrile is added, followed by QuEChERS salts (e.g., MgSO₄, NaCl). The mixture is shaken vigorously.Extracts analytes into the acetonitrile layer and separates it from the aqueous/oil phase.
3. CentrifugationThe sample is centrifuged to achieve phase separation.Clearly separates the analyte-rich organic layer.
4. Dispersive SPE (d-SPE) CleanupAn aliquot of the supernatant is transferred to a tube containing sorbents (e.g., PSA, C18) and shaken.Removes matrix interferences like fatty acids.
5. Final Centrifugation & AnalysisThe mixture is centrifuged again, and the final extract is collected for chromatographic analysis.Provides a clean extract ready for injection.

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate the target analytes from each other and from any remaining matrix components before detection. The use of a deuterated internal standard like Mono(2Z-pentenyl) Phthalate-d4 is crucial during this stage for accurate quantification, especially when using mass spectrometry.

Gas Chromatography (GC), most often coupled with Mass Spectrometry (GC-MS), is a powerful and commonly used technique for the analysis of phthalates. gcms.czrestek.com Separation is achieved based on the volatility and interaction of the analytes with the stationary phase of the GC column. For phthalate analysis, low-polarity stationary phases such as those containing 5% phenyl-methylpolysiloxane (e.g., DB-5MS) are frequently used. nih.govgcms.cz Good chromatographic resolution is important because many phthalates are structurally similar, and some share common fragment ions in the mass spectrometer (e.g., m/z 149), which can complicate quantification if they co-elute. gcms.czoregonstate.edu While phthalate diesters are readily analyzed by GC-MS, their more polar and less volatile metabolites (monoesters) may require a derivatization step to improve their chromatographic behavior, although methods have been developed that eliminate this step. nih.govnih.gov The use of selected ion monitoring (SIM) mode in GC-MS enhances sensitivity and selectivity for trace-level detection. oregonstate.edupeakscientific.com

Table 4: Typical GC-MS Parameters for Phthalate Analysis
ParameterTypical Setting/Condition
InstrumentGas Chromatograph coupled with a Mass Spectrometer (GC-MS) peakscientific.com
ColumnDB-5MS (30 m × 0.25 mm × 0.25 μm) or similar nih.gov
Carrier GasHelium or Hydrogen nih.govpeakscientific.com
Injection ModeSplitless nih.gov
Oven ProgramTemperature gradient (e.g., starting at 40-60°C, ramping to ~300°C) nih.govoregonstate.edu
MS DetectionElectron Ionization (EI) source; Selected Ion Monitoring (SIM) or Full Scan mode oregonstate.edunih.gov

Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for analyzing phthalate monoesters in biological matrices. s4science.atchromatographyonline.com This technique offers high sensitivity and selectivity and is well-suited for polar, non-volatile, and thermally labile compounds like phthalate metabolites, generally without the need for derivatization. chromatographyonline.comnih.gov The separation is typically performed using a reversed-phase column, such as a C18 column, with a mobile phase gradient consisting of water and an organic solvent like methanol (B129727) or acetonitrile. s4science.atnih.gov

The use of isotope dilution LC-MS/MS, where a known amount of a stable isotope-labeled internal standard (like this compound) is added to each sample prior to processing, is considered the gold standard. researchgate.netnih.gov The deuterated standard co-elutes with the native analyte and experiences similar ionization effects and potential losses during sample preparation. By measuring the ratio of the native analyte to its labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and improving method reliability. researchgate.netnih.gov Detection is often performed in negative electrospray ionization (ESI) mode using selected reaction monitoring (SRM), which provides excellent specificity. nih.gov

Table 5: Typical LC-MS/MS Parameters for Phthalate Metabolite Analysis s4science.atnih.gov
ParameterTypical Setting/Condition
InstrumentLiquid Chromatograph with a Triple Quadrupole Mass Spectrometer
ColumnReversed-phase C18 (e.g., 2.1 mm × 50 mm, 1.8 µm)
Mobile PhaseGradient of water and methanol/acetonitrile
Flow Rate0.2-0.4 mL/min
Ionization SourceElectrospray Ionization (ESI), typically negative mode
MS AcquisitionSelected Reaction Monitoring (SRM)

Mass Spectrometric Detection and Quantitative Analysis

Mass spectrometry (MS) stands as a cornerstone for the detection and quantification of phthalate metabolites, including deuterated variants like this compound. Coupled with chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC), MS offers unparalleled sensitivity and selectivity for analyzing these compounds in complex biological and environmental matrices. researchgate.net The primary advantage of MS is its ability to differentiate compounds based on their mass-to-charge ratio (m/z), providing definitive identification and enabling precise quantification, often at trace levels. nih.gov

For targeted quantitative analysis, tandem mass spectrometry (MS/MS) techniques, particularly Selected Reaction Monitoring (SRM), are frequently employed. wikipedia.orgwashington.edu SRM, often performed on triple quadrupole (QqQ) instruments, is a non-scanning technique that offers exceptional sensitivity and selectivity. nih.gov In an SRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion—in this case, the molecular ion of this compound. This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (product ion). nih.gov This specific precursor-to-product ion pair is known as a "transition." washington.edunih.gov

The monitoring of one or more of these highly specific transitions allows for the quantification of the target analyte with minimal interference from other compounds in the matrix. researchgate.net Single Ion Monitoring (SIM) is a simpler technique used with single-stage mass spectrometers where the instrument is set to detect only a few specific m/z values corresponding to the ions of interest, rather than scanning the entire mass range. researchgate.netresearchgate.net While less selective than SRM, SIM provides better sensitivity than full-scan mode.

The table below illustrates hypothetical SRM transitions that could be used for the analysis of Mono(2Z-pentenyl) Phthalate and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition Type
Mono(2Z-pentenyl) Phthalate235.1149.0Quantifier
Mono(2Z-pentenyl) Phthalate235.1167.0Qualifier
This compound239.1153.0Internal Standard

High-Resolution Mass Spectrometry (HRMS) has become an increasingly powerful tool in bioanalytical applications. nih.gov Unlike quadrupole instruments, HRMS instruments (such as Time-of-Flight or Orbitrap systems) can measure the m/z of an ion with very high accuracy, typically to four or more decimal places. nih.gov This high mass accuracy allows for the determination of a compound's elemental formula, providing a high degree of confidence in its identification. nih.gov

For this compound, HRMS can distinguish the analyte from other co-eluting compounds that may have the same nominal mass but a different elemental composition (isobaric interference). While targeted SRM on a triple quadrupole instrument often yields lower limits of quantification for pre-selected analytes, HRMS offers the significant advantage of collecting full-scan data. chemrxiv.orgresearchgate.net This allows for retrospective analysis of samples for compounds that were not initially targeted, making HRMS an invaluable tool for identifying novel metabolites and conducting broader exposome-wide studies. nih.govchemrxiv.org

The most critical application of this compound is its use as an internal standard in isotope dilution mass spectrometry. nih.gov For accurate quantification, a known amount of the deuterated standard is added to a sample at the very beginning of the analytical process. nih.gov

Because the deuterated standard is chemically almost identical to the non-deuterated (native) analyte, it behaves the same way during sample extraction, cleanup, and chromatography. Any loss of the native analyte during sample preparation will be matched by a proportional loss of the deuterated internal standard. In the mass spectrometer, the internal standard is easily distinguished from the native analyte by its higher mass (a difference of 4 mass units in this case). nih.gov

By measuring the ratio of the MS signal response of the native analyte to that of the known amount of the added internal standard, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy. This method effectively corrects for variations in sample recovery and for matrix effects, which are common issues in complex biological samples that can suppress or enhance the instrument's signal. nih.gov

The table below summarizes typical validation parameters for methods using deuterated internal standards for phthalate metabolite analysis.

ParameterTypical Value/RangeDescription
Limit of Quantification (LOQ)0.02 - 1.0 µg/LThe lowest concentration that can be reliably quantified. nih.gov
Linearity (R²)>0.99Indicates a proportional response of the instrument to concentration. researchgate.net
Accuracy (% Recovery)85% - 115%The closeness of a measured value to the true value. researchgate.netnih.gov
Precision (% RSD)<15%The degree of agreement among replicate measurements. nih.gov

Stable Isotope Tracing for Metabolic Pathway Elucidation

Stable isotope-labeled compounds like this compound are invaluable tools for elucidating metabolic pathways. nih.gov In stable isotope tracing studies, an organism or cell culture is exposed to a deuterated or ¹³C-labeled parent phthalate. Researchers can then track the labeled atoms as they are incorporated into various metabolites over time. nih.gov This approach, often part of a field known as Stable Isotope-Resolved Metabolomics (SIRM), allows for the unambiguous tracking of atoms through complex and compartmentalized metabolic networks. nih.gov

By analyzing samples at different time points using MS, scientists can:

Identify novel metabolites: The presence of a deuterated signal in a previously unknown compound suggests it is a metabolite of the parent phthalate.

Determine metabolic routes: The sequence in which labeled metabolites appear reveals the steps in the metabolic pathway. springernature.commssm.edu

This technique provides dynamic information about metabolic processes that cannot be obtained by simply measuring the static concentrations of unlabeled metabolites. escholarship.org

Integration of Analytical Techniques for Comprehensive Phthalate Research

Comprehensive research into the exposure and metabolism of phthalates relies on the strategic integration of various advanced analytical techniques. No single method is sufficient for all purposes; rather, a combination of approaches provides a complete picture. nih.gov

The research workflow often begins with an untargeted or semi-targeted screening approach using LC-HRMS to identify a wide range of potential phthalate metabolites in biological samples. nih.gov The high resolution and mass accuracy of HRMS are essential for the tentative identification of these compounds.

Once key metabolites are identified, targeted and highly sensitive quantitative methods are developed using triple quadrupole mass spectrometers operating in SRM mode. nih.gov These methods are ideal for accurately measuring the concentration of specific metabolites, often in large numbers of samples for epidemiological studies. The accuracy of this quantification is critically dependent on the use of stable isotope-labeled internal standards, such as this compound, to correct for analytical variability. nih.gov

By combining the discovery power of HRMS with the quantitative precision of SRM-based isotope dilution analysis, researchers can effectively move from identifying new metabolic pathways to validating biomarkers of exposure and understanding the dose-response relationships of phthalates in biological systems.

Molecular and Cellular Research Investigations

Interactions with Nuclear Receptors and Transcription Factors

Phthalates are recognized as endocrine disruptors, partly due to their ability to interact with various nuclear receptors. nih.govnih.gov These receptors are critical ligand-activated transcription factors that regulate a host of physiological processes, from metabolism to detoxification. The interactions of phthalate (B1215562) monoesters with these receptors can lead to the disruption of normal cellular signaling. nih.gov

Pregnane X Receptor (PXR) Ligand Binding Studies

The Pregnane X Receptor (PXR) is a key nuclear receptor that regulates the metabolism and detoxification of foreign substances (xenobiotics) and steroids. nih.govbu.edu Studies have demonstrated that several phthalate monoesters can activate PXR, suggesting a potential mechanism for their endocrine-disrupting effects. nih.govbu.edu

Research using cell-based reporter assays has shown that compounds like Mono-2-ethylhexyl phthalate (MEHP) and monobenzyl phthalate (MBzP) can increase the transcriptional activity of both mouse and human PXR. nih.govbu.edu For instance, MEHP was found to activate human PXR up to 15-fold. nih.govbu.edu In silico molecular docking studies have also been employed to evaluate the binding affinity of various phthalates to the ligand-binding domain (LBD) of the human PXR. epa.gov These computational models help predict the potential for interaction between a compound and the receptor.

Table 1: PXR Activation by Various Phthalate Monoesters

Phthalate Monoester Receptor Fold Activation (Approx.) EC50 Value (Approx.)
Mono-2-ethylhexyl phthalate (MEHP) Human PXR 15-fold 7-8 µM
Mono-2-ethylhexyl phthalate (MEHP) Mouse PXR 5-fold 7-8 µM
Monobenzyl phthalate (MBzP) Human PXR 5 to 6-fold Not Determined
Monobenzyl phthalate (MBzP) Mouse PXR 5 to 6-fold Not Determined
Monomethyl phthalate (MMP) Human & Mouse PXR No Response Not Applicable
Mono-n-butyl phthalate (MnBP) Human & Mouse PXR No Response Not Applicable

Data sourced from cell-based reporter assays. nih.govbu.edu

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play essential roles in the regulation of lipid metabolism and energy homeostasis. nih.govnih.gov Several phthalate monoesters have been identified as modulators of PPAR signaling, particularly PPARα and PPARγ. nih.govnih.govsemanticscholar.org

Activation of PPARs by phthalates can lead to significant changes in the expression of target genes. nih.gov For example, studies in mouse granulosa cells showed that metabolites like MEHP, monononyl phthalate (MNP), and MBzP caused dose-dependent changes in the expression of PPAR target genes such as Fabp4 and Cd36. nih.gov This interaction suggests a mechanism by which these compounds may interfere with metabolic processes. semanticscholar.org The activation of both PPARα and PPARγ by MEHP has been observed to alter gene expression related to metabolism and differentiation in ovarian granulosa cells. nih.gov Some phthalate monoesters act as PPARγ agonists, promoting the differentiation and accumulation of lipids in adipocytes. e-apem.org

Table 2: PPAR Activation by Phthalate Monoesters

Phthalate Monoester PPAR Subtype Effect Cell Model
Monobenzyl phthalate (MBzP) Mouse PPARα Activation COS cells
Monobenzyl phthalate (MBzP) Human PPARα Activation COS cells
Monobenzyl phthalate (MBzP) Mouse PPARγ Activation COS cells
Monobenzyl phthalate (MBzP) Human PPARγ Activation COS cells
Mono-sec-butyl phthalate (MBuP) Mouse PPARα Activation COS cells
Mono-2-ethylhexyl phthalate (MEHP) PPARα & PPARγ Activation Rat Ovarian Granulosa Cells

Data compiled from various in vitro studies. nih.govsemanticscholar.org

Aryl Hydrocarbon Receptor (AhR) Interactions

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in sensing and metabolizing environmental chemicals. nih.gov Phthalates, including the well-studied metabolite MEHP, have been shown to activate the AhR pathway. nih.govnih.gov

Activation of AhR by phthalates can trigger a cascade of downstream events. In mouse ovarian antral follicles, MEHP-mediated AhR activation was found to impair follicle growth and reduce estrogen production. nih.gov This occurs because activated AhR increases the expression of estrogen-metabolizing enzymes, leading to lower estrogen levels. nih.gov This interaction highlights a pathway through which phthalates can exert toxic effects on reproductive tissues. nih.gov The activation of AhR by phthalates has also been linked to the promotion of cancer cell proliferation and other adverse effects in various cell types. nih.gov

Modulation of Cellular Signaling Pathways

Beyond direct interactions with nuclear receptors, phthalate monoesters can influence fundamental cellular signaling pathways, including those related to oxidative stress and lipid metabolism. These perturbations can have wide-ranging consequences for cell health and function.

Oxidative Stress Response Pathways

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Phthalate monoesters like MEHP have been demonstrated to induce oxidative stress in various cell types. nih.govnih.gov

In human placental cells, MEHP treatment led to increased ROS generation, oxidative DNA damage, and apoptosis (programmed cell death). nih.gov Similarly, in mouse ovarian antral follicles, MEHP was found to increase ROS levels by disrupting the activities of key antioxidant enzymes such as superoxide dismutase (SOD1) and glutathione (B108866) peroxidase (GPX). nih.gov This induction of oxidative stress can, in turn, inhibit follicle growth by altering the expression of cell-cycle regulators and apoptotic factors. nih.gov

Table 3: Effects of MEHP on Oxidative Stress Markers

Cell Type Marker Observed Effect
Human Placental Cells (HTR-8/SVneo) Reactive Oxygen Species (ROS) Increased Generation
Human Placental Cells (HTR-8/SVneo) Oxidative DNA Damage Increased
Human Placental Cells (HTR-8/SVneo) Caspase 3/7 Activity (Apoptosis) Increased
Mouse Ovarian Antral Follicles Reactive Oxygen Species (ROS) Increased Levels
Mouse Ovarian Antral Follicles Antioxidant Enzyme Activity (SOD1, GPX) Inhibited
Mouse Ovarian Antral Follicles Pro-apoptotic Factor (Bax) Expression Increased

Findings from in vitro cell culture experiments. nih.govnih.gov

Lipid Metabolism Pathways

The interference of phthalates with lipid metabolism is a significant area of research, given their association with metabolic disorders. semanticscholar.org Phthalate monoesters can disrupt critical pathways involved in lipid synthesis, transport, and storage. e-apem.org

Studies in human hepatocytes have shown that MEHP can enhance lipid uptake and accumulation in a dose-responsive manner, upregulating genes involved in lipid biosynthesis. semanticscholar.org In adipocytes, MEHP can promote lipid droplet formation, mimicking the effects of PPARγ agonists. semanticscholar.org This disruption of lipid homeostasis is often linked to the activation of the PPAR signaling pathway. semanticscholar.org Furthermore, exposure to MEHP has been shown to enhance lipid metabolism in aquatic invertebrates, leading to increased lipid accumulation. nih.gov

Effects on Gene Expression Profiles in Model Systems

Phthalate exposure has been shown to significantly alter gene expression profiles in various model systems, affecting pathways crucial for development and homeostasis. In utero exposure to developmentally toxic phthalates like Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Dipentyl phthalate (DPP), and Diethylhexyl phthalate (DEHP) altered the expression of 391 genes in the fetal rat testis. oup.com The disrupted gene pathways were associated with steroidogenesis, cholesterol homeostasis, insulin signaling, and transcriptional regulation. oup.com

In placental cell models, Mono(2-ethylhexyl) phthalate (MEHP) was found to cause widespread changes in gene expression, which varied based on concentration, fetal sex, and the type of trophoblast cell. nih.gov This research identified 11 KEGG pathways significantly associated with MEHP exposure in both HTR-8/SVneo and primary syncytiotrophoblast cells. nih.gov Furthermore, four ligand-inducible nuclear hormone transcription factors (PPARG, PPARD, ESR1, AR) were enriched, supporting the hypothesis that phthalates disrupt gene expression by binding to these receptors. nih.gov

Studies using in vitro models of mouse granulosa cells have shown that phthalate mixtures can disrupt the expression of genes related to lipid and cholesterol metabolism and the peroxisome proliferator-activated receptor (PPAR) signaling pathway. biorxiv.org Similarly, Monobutyl phthalate (MBP) has been observed to stimulate steroidogenesis in mouse Leydig tumor cells by increasing the mRNA and protein levels of the Steroidogenic Acute Regulatory (StAR) protein. nih.gov In pancreatic beta cells (INS-1), both MEHP and MBP were found to decrease the mRNA expression levels of genes crucial for beta-cell function and survival, such as FOXO-1, PDX-1, INS-1, and BCL-2. nih.gov

Table 2: Effects of Phthalate Metabolites on Gene Expression

Phthalate(s) Model System Key Affected Genes/Pathways Observed Effect
DBP, BBP, DPP, DEHP Fetal Rat Testis Steroidogenesis, cholesterol homeostasis, insulin signaling Altered expression of 391 genes
MEHP Human Placental Cells Nuclear hormone receptors (PPARG, PPARD, ESR1, AR) Widespread, concentration- and sex-dependent changes
Phthalate Mixture Mouse Granulosa Cells Lipid metabolism, cholesterol metabolism, PPAR signaling Overrepresentation of differentially expressed genes
MBP Mouse Leydig Tumor Cells StAR Increased mRNA and protein levels
MEHP, MBP INS-1 Pancreatic Beta Cells FOXO-1, PDX-1, INS-1, BCL-2 Decreased mRNA expression
MnBP, MBzP, MEHP Human Placental Cells CGA, CGB, CYP11A1, PTGS2 Up-regulation of various genes related to hormone production

In Vitro and Ex Vivo Cell Culture Models for Mechanistic Elucidation

In vitro and ex vivo cell culture models are indispensable tools for investigating the specific molecular mechanisms through which phthalates exert their toxic effects. scialert.netmdpi.com These models allow for controlled experiments on human and animal cells, providing insights that are difficult to obtain from whole-organism studies. scialert.net

A variety of cell lines have been employed to study phthalate toxicity. For instance, human placental cell lines have been used to demonstrate that phthalate metabolites can alter the expression of genes crucial for hormone production, such as human chorionic gonadotropin (hCG). nih.gov Studies using the human prostate cancer cell line LNCaP have investigated the effects of MEHP on DNA methylation. dntb.gov.ua The rat liver oval cell line WB-F344 has been used to show that phthalates with medium-length side chains are potent dysregulators of gap junctional intercellular communication (GJIC) and activators of the MAPK-Erk1/2 signaling pathway. mdpi.com

Primary cell cultures and organoid models offer systems that more closely mimic in vivo conditions. Mouse embryonic stem cell-derived thyroid organoids have been used to study the transcriptomic response to various phthalates, revealing effects on genes like Ing5, which is a component of histone acetyltransferase complexes. nih.gov An in vitro model using mouse preimplantation embryos showed that exposure to a phthalate mixture could impair development, decrease the expression of E-cadherin (a cell adhesion molecule), and increase the formation of micronuclei. oup.com Furthermore, an ex vivo leukapheresis model has been developed to assess the migration of plasticizers like DEHP from medical devices and measure patient exposure under simulated clinical conditions. nih.gov

These diverse cell culture models have been instrumental in revealing that phthalates can induce toxicity through multiple mechanisms, including the generation of reactive oxygen species (oxidative stress), disruption of cell signaling pathways, alteration of intercellular communication, and induction of DNA damage. scialert.netmdpi.com

Table 3: In Vitro and Ex Vivo Models Used in Phthalate Research

Model System Cell Type/Origin Phthalate(s) Studied Key Mechanistic Findings
HTR-8/SVneo & Primary Cells Human Placenta MEHP Concentration- and sex-dependent changes in gene expression
LNCaP Human Prostate Cancer MEHP Reduction in global DNA methylation
INS-1 Rat Pancreatic Beta Cells MEHP, MBP Decreased cell viability, increased oxidants, altered gene expression
WB-F344 Rat Liver Oval Cells 20 different phthalates Disruption of gap junctional intercellular communication, activation of MAPK-Erk1/2
Mouse Thyroid Organoids Mouse Embryonic Stem Cells DEHP, DIDP, DINP, DnOP Upregulation of Ing5, enrichment of fatty acid metabolism pathway
Mouse Embryos Preimplantation Embryos Phthalate Mixture Reduced development, decreased E-cadherin expression, increased micronuclei
Ex Vivo Leukapheresis Model Human Blood Simulant DEHP Quantified leaching from medical devices to assess patient exposure

Research Gaps and Future Academic Trajectories

Elucidation of Novel or Under-characterized Metabolic Intermediates

The metabolism of phthalates is a complex process that typically involves initial hydrolysis of the diester to its corresponding monoester, followed by oxidative modifications of the alkyl side chain. nih.govnih.gov For Mono(2Z-pentenyl) Phthalate (B1215562), the (2Z-pentenyl) side chain presents a site for various potential enzymatic reactions, including hydroxylation, oxidation, and carboxylation. The presence of the deuterium (B1214612) label in Mono(2Z-pentenyl) Phthalate-d4 offers a unique tool to trace and identify these metabolic products.

Future research should focus on in vitro and in vivo studies to identify and characterize the full spectrum of metabolites derived from this compound. Such studies could employ techniques like high-resolution mass spectrometry to detect novel and under-characterized intermediates that may have been previously missed due to their low abundance or transient nature. nih.gov Understanding these metabolic pathways is crucial, as the toxicity of phthalates is often attributed to their metabolites rather than the parent compound. nih.gov

Table 1: Potential Metabolic Intermediates of Mono(2Z-pentenyl) Phthalate

Putative Metabolite Metabolic Transformation Significance
Mono(2Z-5-hydroxy-pentenyl) PhthalateHydroxylation of the pentenyl chainFirst-pass oxidative metabolite; potential for further oxidation.
Mono(2Z-5-oxo-pentenyl) PhthalateOxidation of the hydroxyl groupIndicator of secondary metabolism; may possess unique toxicological properties.
Mono(4-carboxy-2Z-butenyl) PhthalateChain shortening via oxidationA more polar metabolite, facilitating excretion.

Advanced Modeling of Environmental Fate and Transport Processes for Phthalates

The environmental fate and transport of phthalates are governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). researchgate.netcdc.gov These properties dictate their distribution in various environmental compartments, including water, soil, and air. mdpi.comnih.gov While general models for phthalate transport exist, they often lack the specificity to accurately predict the behavior of individual phthalates under diverse environmental conditions. acs.orgresearchgate.net

This compound can serve as an invaluable tracer in controlled environmental studies. By introducing a known quantity of the deuterated compound into model ecosystems (e.g., soil columns, aquatic mesocosms), researchers can precisely track its movement and degradation. This data can then be used to develop and validate more sophisticated and accurate environmental fate and transport models. researchgate.net These models are essential for predicting environmental concentrations and assessing the potential for human and ecological exposure.

Development of Next-Generation Analytical Techniques for Low-Level Detection

Accurate measurement of phthalates and their metabolites in biological and environmental samples is challenging due to their ubiquitous presence and often low concentrations. nih.govmdpi.com Deuterated internal standards, such as this compound, are essential for correcting matrix effects and ensuring the accuracy of analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Future research should focus on leveraging this compound in the development of next-generation analytical techniques with even lower limits of detection and quantification. nih.govmdpi.com This includes exploring novel sample preparation techniques, such as advanced solid-phase microextraction fibers, and innovative mass spectrometry approaches, like precursor ion scanning, to enhance sensitivity and selectivity. sciforum.netbohrium.com The availability of highly sensitive methods is critical for assessing low-level exposures and their potential health implications.

Integrative Omics Approaches in Understanding Phthalate Ester Research

The toxicological effects of phthalates are mediated through complex interactions with various biological pathways. nih.govnih.gov Integrative "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for elucidating the mechanisms of phthalate toxicity. researchgate.netnih.govcs-dc-15.org These technologies can provide a holistic view of the cellular and systemic responses to phthalate exposure. upf.edu

This compound can be used in controlled exposure studies to investigate the specific molecular perturbations induced by this compound. For example, treating cell cultures or animal models with the deuterated phthalate and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles can help identify key toxicity pathways. nih.govnih.gov This information is vital for understanding the potential health risks associated with phthalate exposure and for developing targeted interventions.

Table 2: Potential Omics-Based Research Applications for this compound

Omics Field Research Question Potential Outcome
Transcriptomics Which genes are differentially expressed upon exposure?Identification of responsive genes and pathways (e.g., hormone signaling, oxidative stress).
Proteomics How does the cellular protein landscape change?Understanding of altered protein function and cellular machinery.
Metabolomics What are the downstream effects on small molecule metabolites?Discovery of biomarkers of exposure and effect. frontiersin.org

Exploration of Bioremediation Strategies Based on Degradation Pathways

Bioremediation, the use of microorganisms to break down environmental pollutants, is a promising strategy for cleaning up phthalate-contaminated sites. nih.govresearchgate.net The effectiveness of bioremediation depends on the ability of microbial enzymes to degrade the target compounds. nih.govresearchgate.net The degradation of phthalates typically begins with the hydrolysis of the ester bonds, followed by the breakdown of the aromatic ring. semanticscholar.orgnih.gov

By studying the microbial degradation of this compound, researchers can identify novel enzymes and metabolic pathways involved in phthalate breakdown. The deuterium label can be used to trace the fate of the molecule and its degradation products in microbial cultures. This knowledge can be applied to develop more effective bioremediation strategies, such as bioaugmentation with specialized microbial consortia or the use of immobilized enzymes. taylorfrancis.comnih.gov

Synthesis of Diverse Deuterated Phthalate Analogs for Comprehensive Research Platforms

The availability of a wide range of deuterated phthalate standards is crucial for comprehensive exposure assessment and toxicological research. accustandard.comaccustandard.com While standards for many common phthalates exist, there is a need for a more diverse library of deuterated analogs, including those for less common phthalates and their metabolites. nih.govnih.gov

Future synthetic chemistry efforts should focus on developing efficient and scalable methods for the synthesis of a variety of deuterated phthalate analogs, building upon the knowledge used to create compounds like this compound. doi.orgepj-conferences.org This would include deuterated versions of other monoester phthalates with different alkyl chain lengths and structures, as well as their oxidized metabolites. A comprehensive platform of deuterated standards would significantly enhance the ability of researchers to accurately measure a wider range of phthalates in complex samples and to conduct more sophisticated metabolic and environmental studies.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting Mono(2Z-pentenyl) Phthalate-d4 in environmental or biological samples?

  • Methodology : Use isotope dilution techniques with deuterated internal standards (e.g., diethyl phthalate-d4) to enhance precision in quantification. Gas chromatography-mass spectrometry (GC/MS) with optimized ion monitoring (SIM) is preferred for trace-level detection. Freshly prepare working standards in acetonitrile and store at −20°C to prevent degradation . For complex matrices (e.g., polyester textiles), employ automated thermal desorption (ATD)-GC/MS with retention time alignment and extracted ion analysis to resolve co-eluting compounds .

Q. How should researchers address variability in recovery rates during sample preparation for this compound analysis?

  • Methodology : Implement matrix-matched calibration curves and spike-and-recovery experiments to correct for matrix effects. Use isotopically labeled analogs (e.g., 3-nitroaniline-d4) as internal standards to normalize extraction efficiency. Validate recovery rates across multiple batches and report relative standard deviations (RSD) to ensure reproducibility .

Q. What criteria should guide the selection of animal models for studying the developmental toxicity of this compound?

  • Methodology : Prioritize models with well-characterized metabolic pathways for phthalates, such as rodents, and ensure dosing regimens mimic human exposure levels. Track biomarkers like monoester metabolites in urine to correlate internal exposure with adverse outcomes (e.g., reproductive malformations). Follow EPA guidelines for study design rigor, including blinded histopathological assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.